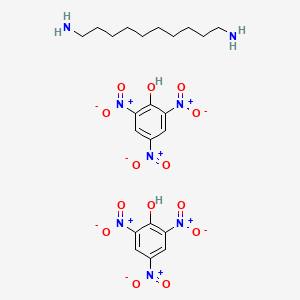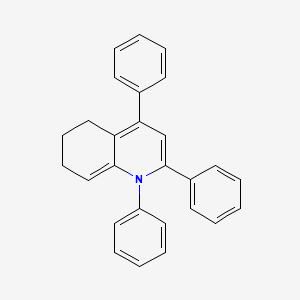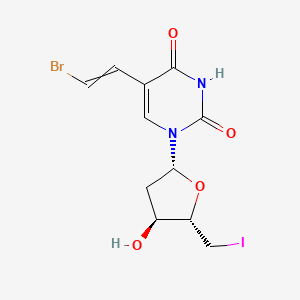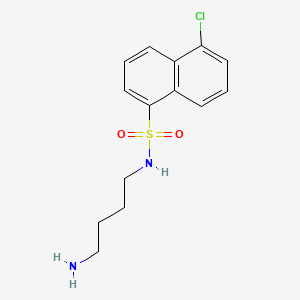![molecular formula C20H20Cl2N2 B14428072 1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]- CAS No. 82211-91-4](/img/structure/B14428072.png)
1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]- is a synthetic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is characterized by the presence of a 2,6-dichlorophenyl group attached to a piperidine ring, which is further connected to the indole nucleus. The indole nucleus is known for its aromatic properties and biological activities, making it a valuable scaffold in medicinal chemistry .
Métodos De Preparación
The synthesis of 1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]- can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . For this specific compound, the synthesis may involve the following steps:
Formation of the piperidine ring: The piperidine ring can be synthesized by reacting 2,6-dichlorobenzyl chloride with piperidine in the presence of a base.
Attachment of the piperidine ring to the indole nucleus: The piperidine derivative is then reacted with indole-3-carboxaldehyde under reductive amination conditions to form the final product.
Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]- undergoes various chemical reactions, including:
Oxidation: The indole nucleus can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The compound can undergo reduction reactions to form indoline derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens or nitro groups. Major products formed from these reactions include indole-3-carboxylic acids, indoline derivatives, and substituted indoles .
Aplicaciones Científicas De Investigación
1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]- has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
Biology: The compound is used in studies related to cell signaling pathways and receptor interactions.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, inflammation, and neurological disorders.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]- involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at serotonin receptors, influencing neurotransmitter release and signaling pathways . Additionally, the compound may inhibit certain enzymes involved in disease progression, such as kinases or proteases .
Comparación Con Compuestos Similares
1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]- can be compared with other similar compounds, such as:
1H-Indole, 3-methyl-:
1H-Indole, 3-ethyl-: This compound has an ethyl group attached to the indole nucleus instead of the piperidine and dichlorophenyl groups.
1H-Indole, 3-carboxaldehyde: This compound has a formyl group attached to the indole nucleus, making it a valuable intermediate in the synthesis of various indole derivatives.
The uniqueness of 1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]- lies in its specific substitution pattern, which imparts distinct biological and chemical properties compared to other indole derivatives .
Propiedades
Número CAS |
82211-91-4 |
|---|---|
Fórmula molecular |
C20H20Cl2N2 |
Peso molecular |
359.3 g/mol |
Nombre IUPAC |
3-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-1H-indole |
InChI |
InChI=1S/C20H20Cl2N2/c21-17-5-3-6-18(22)20(17)14-8-10-24(11-9-14)13-15-12-23-19-7-2-1-4-16(15)19/h1-7,12,14,23H,8-11,13H2 |
Clave InChI |
YPICVTZBXDBMBE-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C2=C(C=CC=C2Cl)Cl)CC3=CNC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-ethyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14427993.png)

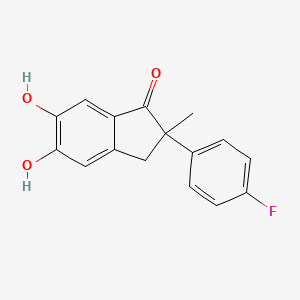
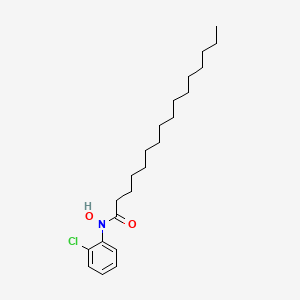
![4-[2-(Benzyloxy)ethyl]-5-(hydroxymethyl)cyclohex-3-en-1-one](/img/structure/B14428014.png)


-lambda~5~-phosphane](/img/structure/B14428033.png)
![2-[(Prop-2-en-1-yl)sulfanyl]-1-benzothiophene](/img/structure/B14428040.png)
